MAGE-6 is classified as an oncofetal antigen due to its expression in malignant tissues but not in normal adult tissues. It is primarily studied within the context of melanoma and other cancers where its expression can be linked to tumor progression and immune evasion. The source of MAGE-6 peptides for research and therapeutic purposes often involves synthetic production methods that ensure high purity and biological activity.
The synthesis of MAGE-6 (121-134) typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process involves several key steps:
The synthesis can be optimized based on factors such as:
The molecular structure of MAGE-6 (121-134) can be represented as follows:
This sequence consists of 14 amino acids, where each letter corresponds to a specific amino acid residue.
The molecular weight of MAGE-6 (121-134) is approximately 1,500 Daltons. The peptide's structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) or X-ray crystallography to provide insights into its conformation and interactions with HLA molecules.
MAGE-6 (121-134) can undergo various chemical reactions typical of peptides, including hydrolysis, oxidation, and modifications through conjugation with other molecules such as fluorescent tags or adjuvants for enhanced immunogenicity.
MAGE-6 (121-134) exerts its effects primarily through immunological mechanisms:
Studies have shown that T cells specific for MAGE-6 can effectively recognize and kill tumor cells in vitro, indicating its potential utility in therapeutic vaccines .
MAGE-6 (121-134) has several applications in scientific research and therapeutics:
The discovery of the Melanoma Antigen Gene (MAGE) family in 1991 marked a paradigm shift in tumor immunology. Researchers led by van der Bruggen identified MAGE-1 (later renamed MAGE-A1) through autologous typing combined with DNA cloning in a human melanoma cell line [1] [7]. This seminal work revealed that cytotoxic T cells could recognize peptides derived from this antigen, triggering tumor rejection responses. The MAGE family rapidly expanded with subsequent identification of BAGE, GAGE, and LAGE genes using similar methodologies [2] [10]. These discoveries established cancer-testis antigens (CTAs) as a novel category of tumor-associated antigens characterized by restricted expression in immune-privileged sites (testis/placenta) and aberrant re-expression in malignancies [4] [7]. MAGE-6 (officially designated MAGE-A6) was identified as part of the MAGE-A subfamily cluster at chromosome locus Xq28, sharing 98% sequence homology with MAGE-A3 [7] [10].
Table 1: Key Milestones in MAGE Family Discovery
Year | Discovery | Significance |
---|---|---|
1991 | MAGE-A1 identified | First human tumor antigen cloned |
1994 | MAGE-A3/A6 characterized | Homologous antigens in melanoma and other solid tumors |
1995 | SEREX method developed | High-throughput identification of CTAs (e.g., NY-ESO-1) |
2000s | MAGE-A6 epitope mapping | Identification of immunogenic regions including 121-134 |
MAGE-A6 belongs to the Type I MAGE subfamily, distinguished by its:
Epigenetic mechanisms drive MAGE-A6 expression in cancers, primarily through promoter demethylation and histone modifications in tumor cells [4] [7]. This re-expression correlates with aggressive phenotypes:
Table 2: MAGE-A6 Expression in Human Cancers
Cancer Type | Expression Frequency | Clinical Association |
---|---|---|
Triple-negative breast | 45–66.7% | Genomic instability, poor differentiation |
Glioma | 51.3–64.1% | Overexpression of p53/TTK kinases |
Melanoma | >70% | Co-expression with NY-ESO-1 |
Lung adenocarcinoma | 38% | Reduced overall survival |
The peptide fragment MAGE-6 (121-134) (sequence: VKYICNQQLTAADK) represents a critical immunogenic epitope for several reasons:
Molecular dynamics simulations confirm stable peptide-MHC interactions with dissociation constants (Kd) < 500 nM [6]
Immunogenicity Evidence:
Elicits IFN-γ production in T cells from vaccinated melanoma patients [6]
Biological Significance:
Mutagenesis studies show disruption of this region impairs MAGE-A6-mediated p53 ubiquitination [7]
Therapeutic Targeting:
Table 3: Immunogenic Features of MAGE-6 (121-134)
Property | Significance | Validation Method |
---|---|---|
HLA-A*02:01 binding | High-affinity interaction (IC50 < 50nM) | Surface plasmon resonance |
CD8+ T cell activation | Induces IFN-γ/TNF-α secretion | ELISpot/intracellular staining |
Conservation among MAGE-As | 89% sequence similarity in MAGE-A3/A6/A12 | Multiple sequence alignment |
Role in oncogenesis | Disruption reduces tumor proliferation in vitro | CRISPR-Cas9 mutagenesis |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7